molecular formula C9H12O B12917465 (E)-2-(But-1-en-1-yl)-5-methylfuran

(E)-2-(But-1-en-1-yl)-5-methylfuran

Cat. No.: B12917465
M. Wt: 136.19 g/mol
InChI Key: QVVFSGWAESJAFV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(But-1-en-1-yl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-1-en-1-yl)-5-methylfuran can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable butenylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-1-en-1-yl)-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce more saturated furans.

Scientific Research Applications

(E)-2-(But-1-en-1-yl)-5-methylfuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-2-(But-1-en-1-yl)-5-methylfuran involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Butylfuran: Similar in structure but lacks the double bond in the butenyl group.

    5-Methylfurfural: Contains a formyl group instead of the butenyl group.

    2-Methylfuran: Lacks the butenyl group entirely.

Uniqueness

(E)-2-(But-1-en-1-yl)-5-methylfuran’s unique combination of a butenyl group and a methyl group attached to the furan ring distinguishes it from other similar compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-[(E)-but-1-enyl]-5-methylfuran

InChI

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4+

InChI Key

QVVFSGWAESJAFV-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C1=CC=C(O1)C

Canonical SMILES

CCC=CC1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.